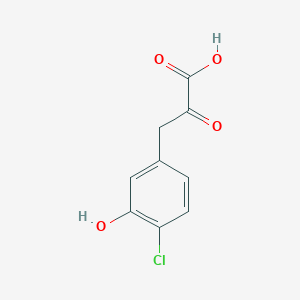
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a keto group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxybenzaldehyde and pyruvic acid.
Condensation Reaction: The aldehyde group of 4-chloro-3-hydroxybenzaldehyde reacts with the keto group of pyruvic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production efficiently.
化学反应分析
Types of Reactions
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid or 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid.
科学研究应用
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid
- 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides a versatile platform for chemical modifications and the development of derivatives with enhanced properties.
属性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
3-(4-chloro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI 键 |
DLEUCKHFHRIUAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















